molecular formula C24H10Cl8 B13767471 Octachloroquaterphenyl CAS No. 89590-80-7

Octachloroquaterphenyl

Cat. No.: B13767471
CAS No.: 89590-80-7
M. Wt: 581.9 g/mol
InChI Key: JKXNGANXBOZLMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Octachloroquaterphenyl is a chemical compound consisting of a quaterphenyl backbone with eight chlorine atoms attached. This compound is known for its stability and unique chemical properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of octachloroquaterphenyl typically involves the chlorination of quaterphenyl. This process can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions often include elevated temperatures and controlled environments to ensure complete chlorination.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. Safety measures are crucial due to the use of chlorine gas and the potential hazards associated with it.

Chemical Reactions Analysis

Types of Reactions

Octachloroquaterphenyl undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups under specific conditions.

    Reduction Reactions: Reduction of this compound can lead to the formation of partially dechlorinated derivatives.

    Oxidation Reactions: Oxidation can result in the formation of quinones and other oxidized products.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for substitution reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

Major Products

The major products formed from these reactions include various substituted quaterphenyls, partially dechlorinated quaterphenyls, and oxidized derivatives like quinones.

Scientific Research Applications

Octachloroquaterphenyl has several applications in scientific research:

    Chemistry: Used as a model compound for studying the effects of chlorination on aromatic systems.

    Biology: Investigated for its potential effects on biological systems, including its interactions with enzymes and proteins.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of octachloroquaterphenyl involves its interaction with molecular targets such as enzymes and receptors. The chlorine atoms enhance its binding affinity and specificity, allowing it to modulate various biochemical pathways. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    Hexachlorobenzene: A chlorinated aromatic compound with six chlorine atoms.

    Pentachlorophenol: A chlorinated phenol with five chlorine atoms.

    Polychlorinated Biphenyls (PCBs): A group of chlorinated biphenyl compounds with varying degrees of chlorination.

Uniqueness

Octachloroquaterphenyl is unique due to its high degree of chlorination and the quaterphenyl backbone. This combination imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications.

Properties

89590-80-7

Molecular Formula

C24H10Cl8

Molecular Weight

581.9 g/mol

IUPAC Name

1,4-dichloro-2-[2,5-dichloro-4-(2,5-dichlorophenyl)phenyl]-5-(2,5-dichlorophenyl)benzene

InChI

InChI=1S/C24H10Cl8/c25-11-1-3-19(27)13(5-11)15-7-23(31)17(9-21(15)29)18-10-22(30)16(8-24(18)32)14-6-12(26)2-4-20(14)28/h1-10H

InChI Key

JKXNGANXBOZLMR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)C2=CC(=C(C=C2Cl)C3=C(C=C(C(=C3)Cl)C4=C(C=CC(=C4)Cl)Cl)Cl)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.